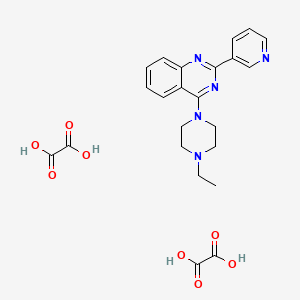![molecular formula C13H8ClFN2OS2 B6525772 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole CAS No. 1011913-89-5](/img/structure/B6525772.png)
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole (CFPO) is a heterocyclic compound with a five-membered ring containing a sulfur atom, two nitrogen atoms, and two oxygen atoms. It is a member of the oxadiazole family, which is a group of compounds with a five-membered ring that contains two nitrogen atoms and three oxygen atoms. CFPO has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and industrial chemistry.
Mécanisme D'action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to act by blocking the action of certain viruses, thereby preventing them from infecting cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In laboratory studies, this compound has been shown to have anti-inflammatory, antiviral, and antifungal properties. In animal studies, this compound has been shown to have anti-inflammatory, antiviral, antifungal, and analgesic properties. In clinical studies, this compound has been shown to have anti-inflammatory, antiviral, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole in laboratory experiments include its high purity, low cost, and ease of synthesis. The main limitation of using this compound in laboratory experiments is the lack of detailed information on its biochemical and physiological effects.
Orientations Futures
Future research on 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole should focus on elucidating its mechanism of action, determining its biochemical and physiological effects, and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore its potential use in agriculture, industrial chemistry, and other fields. Finally, research should be conducted to identify potential safety concerns associated with the use of this compound.
Méthodes De Synthèse
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can be synthesized using the reaction of 4-fluorophenylsulfanyl-2-chlorothiophene with 1,3,4-oxadiazole-2-thiol in an aqueous medium. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete after 4 hours, yielding a product with a purity of 97%.
Applications De Recherche Scientifique
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and industrial chemistry. In medicine, this compound has been studied for its potential use as an anti-inflammatory and antiviral agent. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In industrial chemistry, this compound has been studied for its potential use as a catalyst and reagent.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWVXPPOHRCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525693.png)
![N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525701.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6525739.png)
![1-[4-(adamantan-1-yl)phenoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B6525750.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525763.png)
![2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525777.png)
![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)
![3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6525785.png)
![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)
![N-[(oxolan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525791.png)
![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)
![3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525801.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)